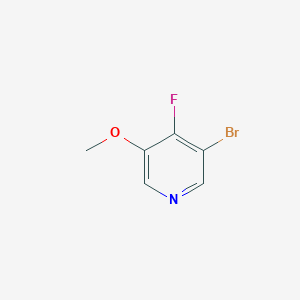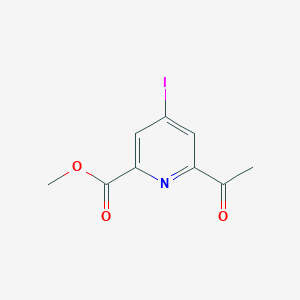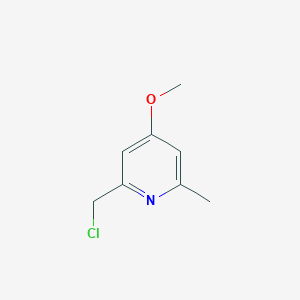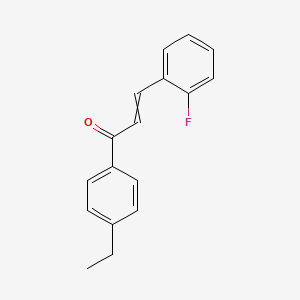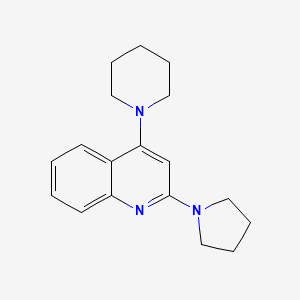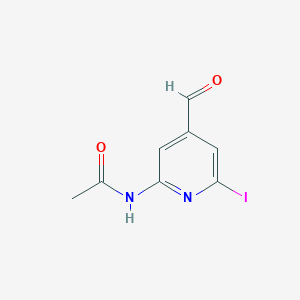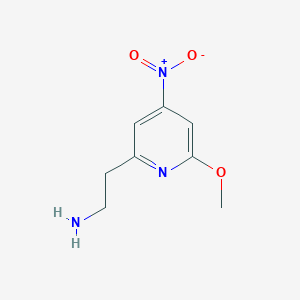
2-(6-Methoxy-4-nitropyridin-2-YL)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methoxy-4-nitropyridin-2-YL)ethanamine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methoxy group at the 6th position and a nitro group at the 4th position of the pyridine ring, along with an ethanamine side chain at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-4-nitropyridin-2-YL)ethanamine typically involves the nitration of 6-methoxypyridine followed by the introduction of the ethanamine side chain. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4th position. The resulting 6-methoxy-4-nitropyridine can then be reacted with ethylenediamine under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxy-4-nitropyridin-2-YL)ethanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(6-methoxy-4-formylpyridin-2-yl)ethanamine or 2-(6-methoxy-4-carboxypyridin-2-yl)ethanamine.
Reduction: Formation of 2-(6-methoxy-4-aminopyridin-2-yl)ethanamine.
Substitution: Formation of various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Methoxy-4-nitropyridin-2-YL)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of dyes, pharmaceuticals, and specialty chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 2-(6-Methoxy-4-nitropyridin-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties and binding affinity. The ethanamine side chain allows for interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitroaniline: Similar in structure but lacks the ethanamine side chain.
2-(5-Methoxy-1H-indol-3-yl)ethanamine: Contains an indole ring instead of a pyridine ring.
2-(Piperidin-4-yl)ethanamine: Lacks the methoxy and nitro groups but has a similar ethanamine side chain.
Uniqueness
2-(6-Methoxy-4-nitropyridin-2-YL)ethanamine is unique due to the combination of its methoxy, nitro, and ethanamine functional groups, which confer distinct chemical reactivity and potential biological activities. This combination of features makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H11N3O3 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-(6-methoxy-4-nitropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H11N3O3/c1-14-8-5-7(11(12)13)4-6(10-8)2-3-9/h4-5H,2-3,9H2,1H3 |
InChI Key |
OUMUJXBFQWVLDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)CCN)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


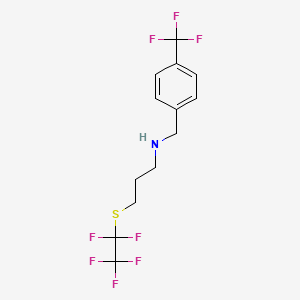
![3-Bromo-4-[(4-bromobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B14860664.png)
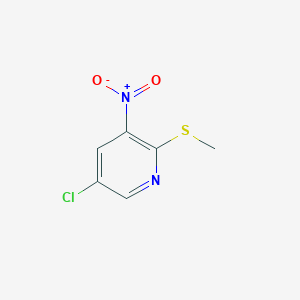
![1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane](/img/structure/B14860684.png)
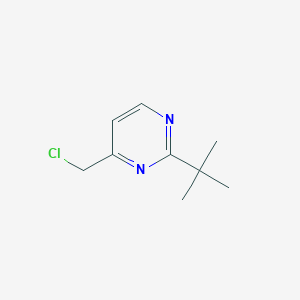

![3-chloro-2-[(2R)-3-(2-chlorophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B14860710.png)
